1-[(3R)-3-aminopiperidin-1-yl]propan-1-one
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Overview
Description
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is an organic compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an amino group attached to the piperidine ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of 3-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, catalytic hydrogenation of 3-piperidone in the presence of a suitable catalyst can be employed. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of fine chemicals and as a building block in chemical synthesis
Mechanism of Action
The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1-piperidin-1-yl-propan-1-one: Shares a similar structure but differs in the position of functional groups.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and functional groups.
Uniqueness: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
InChI Key |
KEGNZWDFAVMDJK-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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